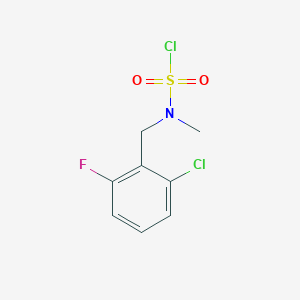

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride

Description

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride is a halogenated sulfamoyl chloride derivative characterized by a benzyl ring substituted with chlorine and fluorine at positions 2 and 6, respectively, and a methyl-sulfamoyl chloride functional group. This compound is primarily utilized in synthetic organic chemistry as a reactive intermediate for constructing sulfonamide derivatives, which are pivotal in pharmaceutical and agrochemical research. Its structural features, including electron-withdrawing halogens and the sulfamoyl moiety, enhance its reactivity in nucleophilic substitution reactions, making it valuable for designing bioactive molecules .

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FNO2S/c1-12(15(10,13)14)5-6-7(9)3-2-4-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABIPZZSMGKWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with methylsulfamoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction:

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Key Reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.

- Alkylation : It acts as an alkylating agent in the synthesis of various derivatives.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.

Scientific Research Applications

-

Proteomics Research :

- The compound is primarily used in proteomics for studying protein interactions and modifications. Its ability to modify proteins makes it valuable for understanding biochemical pathways and disease mechanisms.

- Synthesis of Derivatives :

- Antibacterial Properties :

- Enzyme Inhibition Studies :

Case Studies and Research Findings

- Biological Evaluation :

- Pharmacophore Modeling :

- Synthesis and Structure-Activity Relationship Studies :

Mechanism of Action

The mechanism of action for 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride involves its reactivity with various biological molecules. It can form covalent bonds with proteins, thereby modifying their structure and function. This reactivity makes it a valuable tool in studying protein interactions and functions in a research setting .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares similarities with other halogenated sulfonyl or sulfamoyl chlorides. Key analogues include:

(a) 2-Chloro-6-methylbenzenesulfonyl Chloride

- Structure : A benzene ring with chlorine (C2) and methyl (C6) substituents, linked to a sulfonyl chloride group.

- Reactivity : The methyl group (electron-donating) reduces electrophilicity at the sulfonyl chloride compared to the fluorine-substituted analogue. This impacts its utility in reactions requiring higher electrophilic character.

- Applications : Widely used as a precursor for sulfonamide herbicides and polymer intermediates .

(b) 2-Bromo-6-fluorobenzoyl Chloride

- Structure : Benzoyl chloride with bromine (C2) and fluorine (C6) substituents.

- Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine result in distinct electronic effects. The benzoyl chloride group is more reactive toward nucleophiles than sulfamoyl chlorides, favoring amide bond formation.

- Applications : Employed in synthesizing fluorinated aromatic amides for drug discovery .

(c) 6-Chloronaphthalene-2-sulfonyl Chloride

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride | C₈H₇Cl₂FNO₂S | Not specified | Cl (C2), F (C6), sulfamoyl chloride | High electrophilicity, versatile | Pharmaceuticals, agrochemicals |

| 2-Chloro-6-methylbenzenesulfonyl chloride | C₇H₆Cl₂O₂S | 25300-37-2 | Cl (C2), CH₃ (C6), sulfonyl chloride | Moderate electrophilicity | Herbicides, polymers |

| 2-Bromo-6-fluorobenzoyl chloride | C₇H₃BrClFO | 1020718-20-0 | Br (C2), F (C6), benzoyl chloride | High acylating activity | Amide-based drug synthesis |

| 6-Chloronaphthalene-2-sulfonyl chloride | C₁₀H₆Cl₂O₂S | Not specified | Cl (C6), sulfonyl chloride | Low solubility, steric hindrance | Dyes, specialty chemicals |

Key Research Findings

Electrophilic Reactivity : The fluorine atom in this compound enhances the electrophilicity of the sulfamoyl group compared to methyl-substituted analogues, enabling faster reactions with amines and alcohols .

Bioactivity Potential: Sulfamoyl derivatives of this compound exhibit superior antimicrobial activity in preliminary assays compared to brominated benzoyl chlorides, likely due to improved membrane permeability from the fluorine atom .

Thermal Stability : The naphthalene-based sulfonyl chloride shows higher thermal stability (>200°C) than benzyl or benzoyl analogues, making it suitable for high-temperature industrial processes .

Biological Activity

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride is an organic compound notable for its unique structural features, including a chlorinated and fluorinated aromatic ring combined with a sulfamoyl group. Its molecular formula is , with a molecular weight of 272.12 g/mol. This compound has garnered attention in various fields, particularly in proteomics research and synthetic organic chemistry, due to its potential biological activity and applications.

The biological activity of this compound primarily stems from its ability to participate in alkylation reactions. This property allows it to transfer the benzyl sulfamoyl methyl group to other molecules, which may interact with biological targets such as proteins and nucleic acids. Preliminary studies suggest that compounds in the sulfamoyl class may exhibit interactions with enzymes or receptors involved in bacterial metabolism, indicating potential antibacterial properties.

Comparative Analysis with Similar Compounds

The dual halogenation (chlorine and fluorine) in this compound enhances its reactivity compared to structurally similar compounds. A comparative analysis is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chlorobenzylsulfamide | Chlorobenzene ring with a sulfamide group | Lacks fluorine substitution |

| 6-Fluorobenzylsulfamide | Fluorobenzene ring with a sulfamide group | Lacks chlorine substitution |

| Benzylsulfamide | Benzene ring with a sulfamide group | No halogen substitutions |

| 4-Chlorobenzyl(methyl)sulfamoyl chloride | Chlorine at para position on benzene | Different substitution pattern |

This table illustrates how the presence of both chlorine and fluorine in the compound contributes to its unique properties and biological interactions.

Antibacterial Activity

Research indicates that sulfamoyl compounds can exhibit antibacterial properties. For instance, studies have shown that certain sulfamoyl derivatives can inhibit bacterial growth by interfering with metabolic pathways. While specific data on this compound is limited, its structural characteristics suggest it may possess similar activities.

Proteomics Applications

In proteomics, the compound is utilized as a reagent for labeling proteins. The ability to modify proteins through alkylation can facilitate the study of protein interactions and functions. Research has highlighted the importance of such modifications in understanding disease mechanisms and developing therapeutic strategies.

Synthesis and Stability

The synthesis of this compound can be achieved through various methods, ensuring that it remains stable under laboratory conditions. Its stability is crucial for maintaining biological activity when used in experimental settings .

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride in laboratory settings?

- Methodological Answer : The synthesis typically involves two stages: (i) Benzyl Chloride Intermediate : Start with 2-chloro-6-fluorotoluene. Chlorination under UV illumination yields 2-chloro-6-fluorobenzyl chloride, though competing difluoro/trifluoro byproducts may form. Reaction conditions (e.g., Fe-based catalysts, controlled temperature) improve selectivity . (ii) Sulfamoyl Group Introduction : React the benzyl chloride intermediate with methylamine and sulfamoyl chloride (or dimethylsulfamoyl chloride analogs) under basic conditions. Monitor pH (8–10) to favor nucleophilic substitution .

- Key Data :

| Intermediate | Reaction Conditions | Byproducts |

|---|---|---|

| 2-Chloro-6-fluorobenzyl chloride | UV light, Fe catalyst | Difluoro/trifluoro derivatives |

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate sulfamoyl chloride derivatives. For recrystallization, employ toluene/ethanol mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent) to verify absence of halogenated byproducts .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Impervious gloves (nitrile), sealed goggles, and acid-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of sulfamoyl chloride vapors.

- Waste Disposal : Segregate halogenated waste; neutralize residual sulfamoyl chloride with cold aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can competing side reactions during chlorination be mitigated?

- Methodological Answer : Optimize reaction time (shorter durations reduce over-chlorination) and temperature (0–5°C suppresses radical side reactions). Use FeCl₃ as a catalyst to enhance regioselectivity. Monitor progress via GC-MS to detect early-stage intermediates (e.g., 2-chloro-6-fluorobenzyl chloride vs. difluoro analogs) .

Q. What analytical techniques resolve structural ambiguities in sulfamoyl chloride derivatives?

- Methodological Answer :

Q. How do electronic effects of substituents influence sulfamoyl chloride reactivity?

- Methodological Answer : The electron-withdrawing Cl and F groups on the benzyl ring increase the electrophilicity of the sulfamoyl chloride, accelerating nucleophilic substitution (e.g., with amines). Use Hammett constants (σCl ≈ 0.23, σF ≈ 0.06) to predict reaction rates. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of thiourea coupling reactions) is recommended .

Q. What strategies stabilize sulfamoyl chloride intermediates during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.